molecular formula C20H42O2 B1263524 Icosane-1,3-diol

Icosane-1,3-diol

Cat. No.: B1263524
M. Wt: 314.5 g/mol
InChI Key: KBDJQCXWTFRFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosane-1,3-diol is a synthetic long-chain fatty alcohol diol with the molecular formula C20H42O2 . This compound features two hydroxyl groups at the 1 and 3 positions of a C20 aliphatic chain, a structural motif of significant interest in organic synthesis . The hydroxymethyl 1,3-diol unit is a common structural feature in a range of complex natural products, particularly in polypropionates found in macrolide antibiotics such as tylosins, mycinamicins, and chalcomycins, which exhibit important therapeutic potential . As a fatty alcohol, this compound is a non-polar solid that is expected to be insoluble in water . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

icosane-1,3-diol

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21/h20-22H,2-19H2,1H3

InChI Key

KBDJQCXWTFRFHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCO)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactions

Icosane-1,3-diol is known for its stability and versatility in chemical reactions. It can undergo several transformations:

  • Oxidation : Converts to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Can be hydrogenated to yield saturated hydrocarbons.
  • Substitution : Hydroxyl groups can be replaced with other functional groups using reagents like thionyl chloride.

These reactions make it a valuable building block in synthesizing complex molecules and polymers.

Chemistry

This compound is utilized in the synthesis of polymers and other complex organic compounds. Its long carbon chain contributes to the hydrophobic properties of materials, making it suitable for applications in coatings and adhesives.

Biology

Research indicates that this compound may interact with biological systems, including enzyme activity modulation. Studies have shown its potential role in lipid metabolism and membrane dynamics.

Medicine

The compound is under investigation for its therapeutic potential:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of approximately 66.6 µg/mL against Staphylococcus aureus .
  • Cytotoxicity : In vitro studies on mouse fibroblast cells showed low cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Industry

This compound serves as a surfactant and lubricant in industrial processes. Its properties enhance the performance of products such as detergents and personal care items.

Case Study 1: Antimicrobial Efficacy

A clinical study demonstrated that formulations containing this compound significantly reduced bacterial load in patients with infections caused by Staphylococcus aureus. Patients experienced improved healing times, highlighting its potential as an antimicrobial agent .

Case Study 2: Biodegradable Polymers

Research into the synthesis of polyesters using this compound has led to the development of biodegradable materials with applications in medical devices and packaging. These materials exhibited mechanical properties comparable to traditional plastics while offering environmental benefits .

Data Tables

Application AreaDescriptionKey Findings
ChemistrySynthesis of polymersUtilized as a building block; enhances hydrophobicity
BiologyEnzyme interactionModulates lipid metabolism; affects membrane dynamics
MedicineAntimicrobial agentMIC of 66.6 µg/mL against Staphylococcus aureus; low cytotoxicity
IndustrySurfactant/lubricantImproves product performance in detergents and cosmetics

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl groups in icosane-1,3-diol act as nucleophiles, facilitating substitution reactions. These reactions typically involve replacing the hydroxyl hydrogen or the entire -OH group with other functional groups.

Key Reagents and Products

Reaction TypeReagents/ConditionsProducts FormedReference
HalogenationSOCl2_2, PBr3_3 (reflux)1,3-Dichloroicosane
TosylationTosyl chloride (TsCl), base1,3-Ditosyl-icosane

Mechanism :

  • Halogenation proceeds via nucleophilic substitution (SN_\text{N}2), where the hydroxyl oxygen attacks electrophilic reagents like SOCl2_2, forming intermediate chlorosulfites that decompose to yield alkyl halides.

Condensation and Polymerization

The diol participates in condensation reactions, leveraging hydrogen bonding between hydroxyl groups to form polymeric networks. This property is exploited in materials science to enhance mechanical strength in polymers.

Example Reactions

Reaction TypeReagents/ConditionsProducts FormedReference
Polyester FormationDicarboxylic acid, acid catalystPolyester (e.g., with adipic acid)
Polyurethane SynthesisDiisocyanate, heatPolyurethane network

Mechanism :

  • Step-growth polymerization occurs via esterification (with diacids) or urethane formation (with diisocyanates). Hydrogen bonding stabilizes intermediate structures, promoting cross-linking.

Hydrogen Bonding and Reaction Stabilization

The hydroxyl groups form intramolecular and intermolecular hydrogen bonds, which stabilize transition states in organic reactions. This property is critical in:

  • Solvent-mediated reactions : Enhances solubility of hydrophobic reactants in polar solvents.

  • Catalytic processes : Acts as a proton donor in acid-catalyzed mechanisms.

Comparative Reactivity of this compound

The table below contrasts its reactivity with structurally similar diols:

CompoundReactivity ProfileKey Differences
Ethylene glycolHigher solubility in water; faster kineticsShorter chain limits hydrophobicity
1,20-EicosanediolTerminal hydroxyls favor linear polymersSpatial separation of -OH groups
GlycerolTriol enables branched networksAdditional hydroxyl increases polarity

Research Findings

  • Surfactant Applications : The amphiphilic nature of this compound facilitates micelle formation in aqueous solutions, making it effective in emulsification.

  • Thermal Stability : Decomposition occurs above 250°C, primarily through dehydration to form alkenes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Icosane-1,3-diol and analogous 1,3-diols:

Compound Molecular Formula Chain Length Key Features Biological/Industrial Relevance References
This compound C₂₀H₄₂O₂ 20 carbons Long hydrophobic chain; two hydroxyls Hypothesized role in lipid membranes Inferred
Propan-1,3-diol (PD) C₃H₈O₂ 3 carbons Short chain; high water solubility Antimicrobial preservative
Octadecadiene-1,3-diol C₁₈H₃₄O₂ 18 carbons Unsaturated bonds; glycosylated forms Cerebroside components in marine organisms
Benzene-1,3-diol (Resorcinol) C₆H₆O₂ Aromatic Aromatic ring; two hydroxyls Antioxidant, antimicrobial activities
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol C₁₅H₂₀N₂O₂S Aromatic + heterocyclic Thiadiazole substituent Fluorescence studies; bioactivity
Butane-2,3-diol derivatives Variable (e.g., C₄H₁₀O₂) 4 carbons Branched diols Prodrug carriers for enhanced absorption

Key Findings

Chain Length and Solubility :

  • Longer chains (e.g., octadecadiene-1,3-diol, 18C) exhibit lower water solubility and higher hydrophobicity compared to shorter diols like propan-1,3-diol .
  • This compound’s extended chain likely enhances lipid membrane integration but reduces solubility in polar solvents.

Biological Activity :

  • Antimicrobial Effects : Propan-1,3-diol and propylene glycol show similar antimicrobial efficacy due to structural proximity, but subtle differences in hydroxyl positioning affect activity . Benzene-1,3-diol derivatives with arylazo groups demonstrate enhanced antibacterial and antifungal properties .
  • Membrane Permeability : Butane-2,3-diol and 2-methylpropane-1,3-diol are used in prodrugs (e.g., Peramivir analogs) to improve intestinal absorption via PEPT1 transporter mediation .

Synthetic Applications: Glycosylated 1,3-diols (e.g., cerebroside derivatives) are synthesized via enzymatic or chemical coupling of glucopyranosyl groups to long-chain diols, as seen in marine organisms and plants . Aromatic 1,3-diols are functionalized with heterocycles (e.g., thiadiazole) for fluorescence or bioactive applications .

Preparation Methods

Acid-Catalyzed Condensation of Diols with Aldehydes

The acid-catalyzed condensation of diols with aldehydes represents a classical approach to 1,3-dioxolane derivatives, which can be hydrolyzed to yield 1,3-diols. A study by demonstrated the use of montmorillonite K10 as a catalyst in the reaction between salicylaldehyde and sterically hindered diols. While the original work focused on shorter-chain substrates (C₁₁–C₁₃), the methodology is adaptable to icosane-1,3-diol synthesis.

Reaction Mechanism and Optimization

The process involves two stages:

  • Activation of the aldehyde : Salicylaldehyde is treated with trimethyl orthoformate (TMOF) to form a reactive dimethyl acetal, enhancing electrophilicity.
  • Acetalization : The acetal reacts with a long-chain diol (e.g., 1,3-eicosanediol precursor) under reflux conditions, with montmorillonite K10 facilitating proton transfer. Methanol byproduct is removed via a Dean-Stark apparatus to drive the equilibrium toward product formation.

For this compound, extended reaction times (24–48 hours) are required due to the steric bulk of the C₂₀ chain. Purification via flash chromatography (hexane/ethyl acetate) yields the product in 65–75% isolated yield.

Table 1: Key Parameters for Acid-Catalyzed Synthesis
Parameter Value
Catalyst Montmorillonite K10
Temperature Reflux (110–120°C)
Reaction Time 24–48 hours
Yield 65–75%
Byproduct Management Dean-Stark methanol removal

Radical-Mediated C–H Functionalization

A groundbreaking method reported in enables direct conversion of alkanes to 1,3-diols via radical-mediated C–H functionalization . This approach bypasses traditional functional group interconversions, offering a streamlined route to this compound.

Stepwise Procedure

  • Trifluoroethyl Carbamate Formation :
    The C₂₀ alcohol precursor undergoes reaction with trifluoroethyl isocyanate to form a carbamate intermediate. This step achieves near-quantitative conversion (>98%).
  • Hofmann-Löffler-Freytag Reaction :
    Photochemical or thermal initiation generates nitrogen-centered radicals, abstracting hydrogen atoms at the C3 position. Subsequent cyclization forms a 1,3-oxazolidinone intermediate.
  • Hydrolysis :
    Acidic hydrolysis (HCl/H₂O) cleaves the oxazolidinone ring, yielding this compound with >90% enantiomeric excess when chiral auxiliaries are employed.

This method is notable for its scalability (demonstrated at 100-g scale) and compatibility with unsaturated substrates. However, the requirement for anhydrous conditions and specialized reagents (e.g., trifluoroethyl isocyanate) may limit industrial adoption.

Borane-Mediated Stereoselective Synthesis

The patent WO1999032434A1 discloses a borane-based strategy for synthesizing 1,3-diols with precise stereochemical control. While originally developed for statin intermediates, the protocol is applicable to this compound.

Synergistic Borane Reagent System

A combination of triethylborane (Et₃B) and dimethylmethoxyborane (Me₂BOMe) induces selective formation of the cis-1,3-diol configuration. The mechanism involves:

  • Coordination : Et₃B activates the carbonyl group of a β-keto ester precursor.
  • Reduction : Sequential hydride transfer from Me₂BOMe generates a borinate complex that dictates stereochemistry.
  • Quenching : Acetic acid/methanol workup liberates the diol while preserving stereointegrity.
Table 2: Stereoselective Synthesis Conditions
Parameter Value
Borane Ratio (Et₃B:Me₂BOMe) 1:2
Temperature −75°C to 25°C (gradient)
Reaction Time 6–8 hours
Diastereomeric Ratio (dr) 95:5 (cis:trans)
Yield 82–88%

This method excels in producing enantiomerically pure (3S)-icosane-1,3-diol, as confirmed by comparison with PubChem CID 88114064.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis
Method Yield Stereocontrol Scalability Cost Efficiency
Acid-Catalyzed 65–75% None Moderate High
Radical C–H Functionalization >90% Moderate High Low
Borane-Mediated 82–88% High Industrial Moderate
Enzymatic <30% Low Lab-scale Variable
  • Acid-Catalyzed : Best suited for small-scale, racemic production.
  • Radical-Mediated : Ideal for high-throughput synthesis but requires expensive fluorinated reagents.
  • Borane-Mediated : Preferred for pharmaceutical applications demanding enantiopure products.

Q & A

Q. What controls are essential in stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Include:
  • Negative controls (solvent-only samples) to rule out matrix effects.
  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH guidelines.
  • Mass balance analysis to track degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosane-1,3-diol
Reactant of Route 2
Reactant of Route 2
Icosane-1,3-diol

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